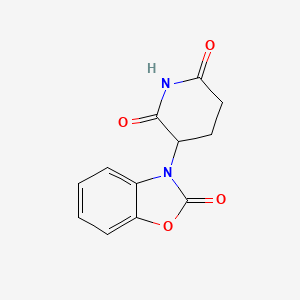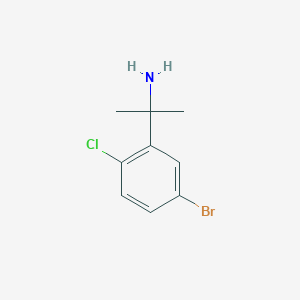
2-(5-Bromo-2-chlorophenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-chlorophenyl)propan-2-amine is an organic compound classified as an aromatic amine It features a benzene ring substituted with bromine and chlorine atoms, and an amine group attached to a propan-2-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenyl)propan-2-amine typically involves the following steps:
Halogenation: The starting material, 2-chlorophenylpropan-2-amine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. This step introduces the bromine atom at the 5-position of the benzene ring.
Amination: The intermediate product is then subjected to amination, where the amine group is introduced. This can be achieved through reductive amination using reagents like sodium cyanoborohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the precision and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-chlorophenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, where nucleophiles like hydroxide or alkoxide ions replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylpropan-2-amines.
Applications De Recherche Scientifique
2-(5-Bromo-2-chlorophenyl)propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2-(5-Bromo-2-chlorophenyl)propan-2-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromo-2-fluorophenyl)propan-2-amine
- 2-(5-Bromo-2-iodophenyl)propan-2-amine
- 2-(5-Bromo-2-methylphenyl)propan-2-amine
Uniqueness
2-(5-Bromo-2-chlorophenyl)propan-2-amine is unique due to the specific combination of bromine and chlorine substituents on the benzene ring, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H11BrClN |
|---|---|
Poids moléculaire |
248.55 g/mol |
Nom IUPAC |
2-(5-bromo-2-chlorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11BrClN/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5H,12H2,1-2H3 |
Clé InChI |
XJTWAZFTUSGPSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC(=C1)Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


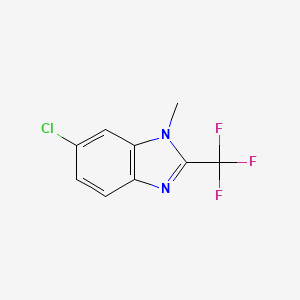
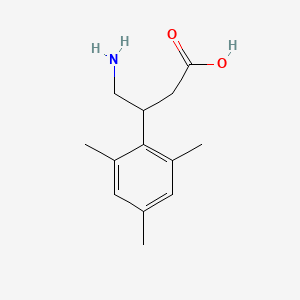
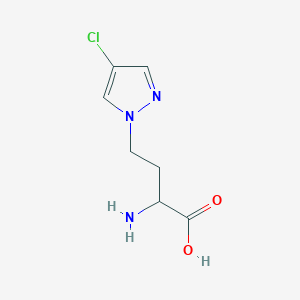
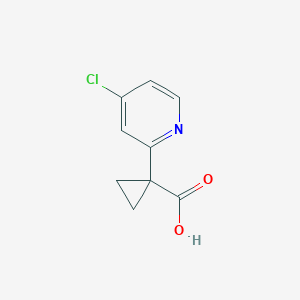
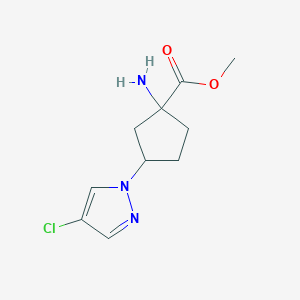
![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
methyl}prop-2-enamide](/img/structure/B13546190.png)
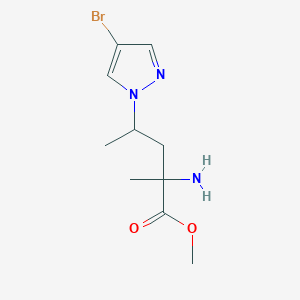
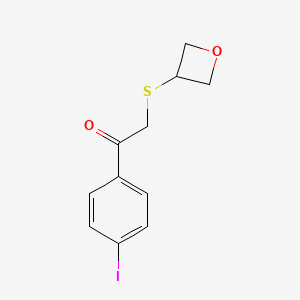
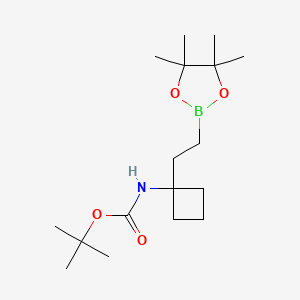
![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)

![2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B13546226.png)
